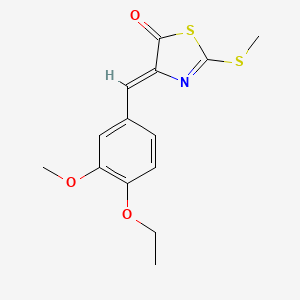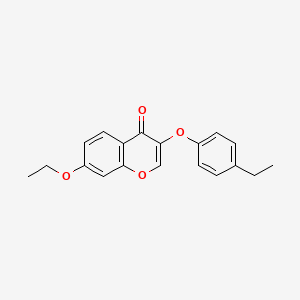
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPBA is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide involves its ability to bind to specific receptors or enzymes in the body. This compound has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit its activity, leading to the inhibition of cancer cell growth and the induction of apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, leading to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the inhibition of angiogenesis, and the inhibition of acetylcholinesterase activity. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use as a neuroprotective agent.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects. Another advantage is its ability to inhibit cancer cell growth and induce apoptosis, which may lead to its potential use in cancer therapy. However, one limitation of using this compound in lab experiments is its low yield, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of new drugs based on this compound may lead to the discovery of more effective and safer treatments for various diseases.
合成法
N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methoxybenzamide can be synthesized through various methods, including the reaction of 4-amino-3-methoxybenzoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-amino-3-methoxybenzoic acid with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The yield of this compound obtained through these methods varies from 30-70%.
特性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-18(14(2)22(21-13)16-9-5-4-6-10-16)20-19(23)15-8-7-11-17(12-15)24-3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKQRXQICFNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)
![N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)

![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)